molecular formula C16H20NO5- B12346446 1,2-Pyrrolidinedicarboxylic acid, 4-phenoxy-, 1-(1,1-dimethylethyl) ester, (2R-cis)-(9CI)

1,2-Pyrrolidinedicarboxylic acid, 4-phenoxy-, 1-(1,1-dimethylethyl) ester, (2R-cis)-(9CI)

Cat. No.: B12346446
M. Wt: 306.33 g/mol
InChI Key: IQFZJNCETIGXIO-CHWSQXEVSA-M
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Description

The compound 1,2-Pyrrolidinedicarboxylic acid, 4-phenoxy-, 1-(1,1-dimethylethyl) ester, (2R-cis)-(9CI) is a pyrrolidine-derived dicarboxylate ester featuring:

  • A phenoxy group at the 4-position of the pyrrolidine ring.
  • A tert-butyl ester at the 1-position.
  • Cis-(2R) stereochemistry, indicating spatial arrangement critical for molecular interactions.

This compound is likely used in pharmaceutical or agrochemical synthesis, leveraging its stereochemistry and functional groups for targeted activity.

Properties

Molecular Formula

C16H20NO5-

Molecular Weight

306.33 g/mol

IUPAC Name

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylate

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/p-1/t12-,13-/m1/s1

InChI Key

IQFZJNCETIGXIO-CHWSQXEVSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)[O-])OC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,4r)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The phenoxy group can be introduced through nucleophilic substitution reactions involving phenol derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2r,4r)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

(2r,4r)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2r,4r)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The phenoxy group may also interact with specific molecular targets, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Key analogs differ in the functional group at the pyrrolidine 4-position, influencing reactivity and applications:

Compound Name (CAS No.) 4-Position Substituent 1-Position Ester Stereochemistry Key Applications/Properties References
Target Compound Phenoxy 1-(1,1-dimethylethyl) (2R-cis) Potential enzyme inhibition
1,2-Pyrrolidinedicarboxylic acid, 4-fluoro- (CAS: N/A) Fluoro 1-Benzyl, 2-methyl (2S,4R) Fluorinated analogs for metabolic stability
1,2-Pyrrolidinedicarboxylic acid, 4-amino- (CAS: 132622-69-6) Amino 1-(1,1-dimethylethyl) (2S,4R) Peptide synthesis intermediates
1,2-Pyrrolidinedicarboxylic acid, 4-(phenylmethyl)- (CAS: 158459-13-3) Benzyl 1-(1,1-dimethylethyl) (2R-cis) Hydrophobic interactions in drug design
1,2-Pyrrolidinedicarboxylic acid, 4-azido- (CAS: N/A) Azido 1-(1,1-dimethylethyl) (2R-cis) Click chemistry applications
(2S,4S)-4-(Methoxymethyl)- (CAS: 1378388-16-9) Methoxymethyl 1-(1,1-dimethylethyl) (2S,4S) Solubility modulation

Key Observations :

  • Phenoxy vs.
  • Amino vs. Azido: Amino-substituted analogs (e.g., CAS 132622-69-6) are hydrophilic and used in peptide synthesis, whereas azido derivatives enable bioorthogonal reactions .
  • Fluoro Substituents : Fluorinated analogs (e.g., CAS N/A) enhance metabolic stability and bioavailability in drug candidates .

Stereochemical and Ester Variations

Stereochemistry
  • (2R-cis) configuration in the target compound vs. (2S,4R) or (2S,4S) in analogs (e.g., CAS 1378388-16-9) leads to divergent spatial arrangements. This affects interactions with chiral receptors or enzymes .
  • Cis vs. Trans : Cis configurations (e.g., target compound) may enforce a specific ring conformation, influencing binding kinetics.
Ester Groups
  • tert-Butyl Esters (e.g., target compound) provide steric bulk and hydrolytic stability, commonly used in protecting-group strategies.
  • Methyl/Benzyl Esters (e.g., CAS 158459-13-3) offer different cleavage profiles under acidic or basic conditions .

Physicochemical Properties

Property Target Compound 4-Amino Analog (CAS 132622-69-6) 4-Fluoro Analog (CAS N/A)
Molecular Weight ~350–400 g/mol (estimated) 238.26 g/mol ~300 g/mol (estimated)
Polarity Moderate (phenoxy) High (amino) Low (fluoro)
Solubility Low in water Moderate in polar solvents Low in water
Stability High (tert-butyl ester) Moderate High (C-F bond stability)

Biological Activity

1,2-Pyrrolidinedicarboxylic acid, 4-phenoxy-, 1-(1,1-dimethylethyl) ester, (2R-cis)-(9CI) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C15_{15}H19_{19}O4_{4}
  • Molecular Weight : 265.31 g/mol

The structure features a pyrrolidine ring with two carboxylic acid groups and a phenoxy group, which may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Anti-inflammatory Effects : Studies indicate that derivatives of pyrrolidinedicarboxylic acids exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
  • Antioxidant Activity : The compound has shown potential as an antioxidant. It can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage .
  • Neuroprotective Properties : Some research suggests that this compound may offer neuroprotective effects by modulating neurotransmitter levels and protecting neurons from oxidative damage .

The mechanisms underlying the biological activity of 1,2-Pyrrolidinedicarboxylic acid derivatives include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators .
  • Modulation of Signaling Pathways : It appears to modulate key signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cell survival .

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. The results indicated a dose-dependent response with optimal effects observed at moderate dosages .

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with the compound led to increased cell viability and reduced apoptosis. This suggests its potential utility in neurodegenerative diseases where oxidative stress is a contributing factor .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of COX/LOX
AntioxidantFree radical scavenging
NeuroprotectiveModulation of oxidative stress

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